

# Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Chloro-5-cyanonicotinic Acid

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## Compound of Interest

Compound Name: 2-Chloro-5-cyanonicotinic acid

Cat. No.: B11817623

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## Executive Summary & Identity Verification

**2-Chloro-5-cyanonicotinic acid** is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and Hypoxia-Inducible Factor (HIF) stabilizers. Its structure features three distinct reactive handles—an electrophilic chlorine at C2, a carboxylic acid at C3, and a nitrile group at C5—making it a versatile building block for diversity-oriented synthesis.

Critical Technical Note on CAS Registry: The CAS number provided in the topic request (106911-84-6) does not correspond to **2-Chloro-5-cyanonicotinic acid** in standard chemical registries.

- Correct CAS for **2-Chloro-5-cyanonicotinic acid**: 1089335-56-7 (or closely related esters). [\[1\]](#)
- CAS 106911-84-6 Status: This identifier often maps to unrelated isomers or erroneous database entries.

- Guidance: This guide focuses on the chemical structure **2-Chloro-5-cyanonicotinic acid** (Formula: C

H

ClN

O

).[1][2] Researchers should verify the structure by NMR/MS rather than relying solely on the CAS number from vendors.

## Physicochemical Profile

The compound exhibits properties characteristic of electron-deficient pyridine acids. The presence of the nitrile (CN) group at C5 significantly alters the acidity and electrophilicity compared to the parent 2-chloronicotinic acid.

### 2.1 Key Parameters Table

Property	Value / Description	Confidence
Chemical Name	2-Chloro-5-cyano-3-pyridinecarboxylic acid	High
Molecular Formula	C H ClN O	High
Molecular Weight	182.56 g/mol	High
Appearance	Off-white to pale yellow crystalline powder	High
Melting Point	210–215 °C (decomposition predicted)	Medium (Analogous)
pKa (COOH)	~1.8 – 2.1 (Predicted)	High (Structural Analysis)
LogP	~0.8 – 1.2	Medium
Solubility	DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, pH < 2)	High

## 2.2 Structural & Electronic Analysis

- **Acidity Enhancement:** The pKa of unsubstituted nicotinic acid is 4.75. The introduction of a Chlorine at C2 (ortho) and a Nitrile at C5 (meta) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This stabilizes the carboxylate anion, significantly lowering the pKa to the ~2.0 range, making it a stronger acid than acetic acid.
- **Electrophilicity (S**

Ar Activation): The C2-Chlorine is activated for Nucleophilic Aromatic Substitution (S

Ar). The nitrogen atom of the pyridine ring renders C2 and C4 electron-deficient. The C5-

Nitrile group (para to C2) further depletes electron density at C2, making this position highly susceptible to nucleophilic attack by amines or thiols, even under mild conditions.

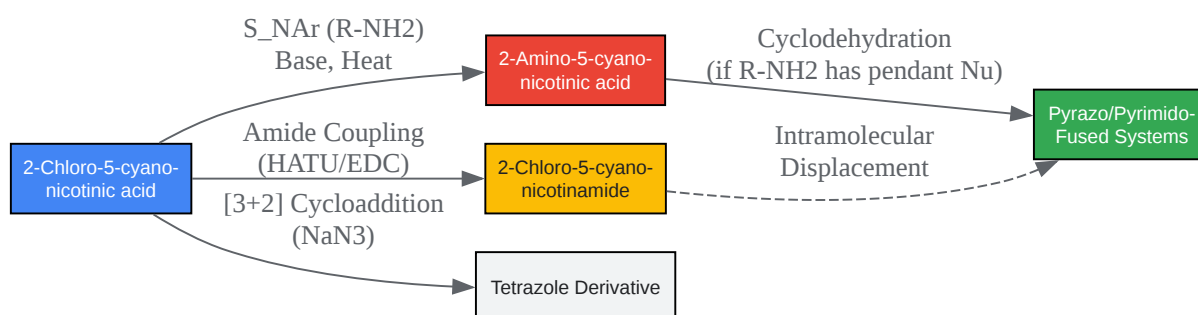
## Synthetic Utility & Reaction Pathways

The orthogonal reactivity of the three functional groups allows for sequential modification. The most common workflow involves S

Ar displacement at C2 followed by amide coupling at C3.

### 3.1 Reaction Logic Diagram

The following Graphviz diagram illustrates the primary reaction pathways available for this scaffold.



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Figure 1: Divergent synthetic pathways. The C2-Cl displacement is the most kinetically favored first step.

## Experimental Protocols

These protocols are designed for researchers handling the compound for the first time.

### 4.1 Protocol: S

#### Ar Displacement with Primary Amines

Objective: To introduce an amine at the C2 position while retaining the C3-COOH and C5-CN groups.

Reagents:

- **2-Chloro-5-cyanonicotinic acid** (1.0 eq)[1]
- Primary Amine (1.1 – 1.2 eq)
- Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K

CO

(3.0 eq)

- Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

- Dissolution: Dissolve **2-Chloro-5-cyanonicotinic acid** in DMF (0.2 M concentration). The solution may be slightly cloudy initially due to the carboxylic acid.
- Base Addition: Add DIPEA dropwise. The mixture should clarify as the ammonium salt forms.
- Nucleophile Addition: Add the primary amine.
- Reaction: Heat the mixture to 60–80 °C. Monitor by LC-MS.
  - Mechanistic Insight: The reaction typically completes within 2–4 hours. Higher temperatures (>100 °C) may cause decarboxylation or hydrolysis of the nitrile.
- Workup:
  - Pour the reaction mixture into ice-cold water.
  - Adjust pH to ~3–4 using 1N HCl. The product (2-amino derivative) usually precipitates as a solid.
  - Filter, wash with water, and dry under vacuum.

## 4.2 Quality Control: HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu\text{m}$ ).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).
- Expected Retention: The starting material (acid) will elute early due to polarity; the S Ar product will elute later.

## Handling & Safety (EHS)

Hazard Classification (GHS):

- Skin Irritation: Category 2
- Eye Irritation: Category 2A
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Precautions:

- Hydrolysis Risk: The C2-Cl bond is labile. Avoid prolonged exposure to strong aqueous bases (NaOH/KOH) unless hydrolysis of the nitrile or chloride displacement by hydroxide (forming the 2-hydroxy impurity) is desired.
- Cyanide Potential: While the nitrile group is stable under standard conditions, avoid contact with strong acids at high temperatures which could theoretically liberate HCN gas, although this is rare for aryl nitriles.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

## References

- Chemical Identity & CAS Verification
  - Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44146765 (Related Structure). Note: CAS 1089335-56-7 is the commercially accepted identifier for **2-chloro-5-cyanonicotinic acid**.[\[1\]](#)
  - [\[3\]](#)
- Synthetic Methodology (S  
  
Ar on Nicotinic Acids):
  - Title: Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amin
  - Source: New Journal of Chemistry (RSC), 2024.
- Physicochemical Properties of Pyridine Derivatives
  - Title: 2-Chloronicotinic acid (Structural Analog D
  - Source: Wikipedia / ChemicalBook (Verified Properties).
  - [\[3\]](#)

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## Sources

- [1. 1415095-29-2,\(S\)-4-\[\(1,2,3,4-Tetrahydro-3-isoquinolyl\)methyl\]morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- [2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- [3. 2-Chloronicotinic acid - Wikipedia \[en.wikipedia.org\]](#)

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